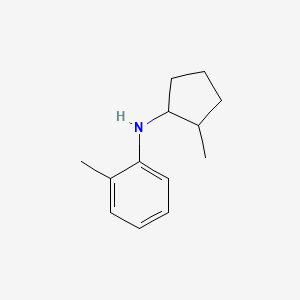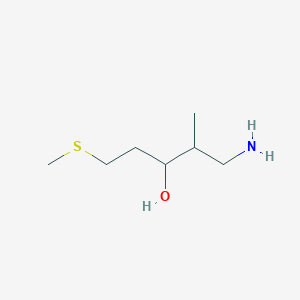
1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL is a chemical compound with the molecular formula C7H17NOS and a molecular weight of 163.28 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a pentane backbone. It is a clear, pale liquid and is primarily used for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Amino-2-methylpentan-3-OL: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-Amino-3-methyl-5-(methylsulfanyl)pentan-1-OL: Differently positioned functional groups, leading to variations in biological activity and applications.
Uniqueness: 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications .
Propriétés
Formule moléculaire |
C7H17NOS |
|---|---|
Poids moléculaire |
163.28 g/mol |
Nom IUPAC |
1-amino-2-methyl-5-methylsulfanylpentan-3-ol |
InChI |
InChI=1S/C7H17NOS/c1-6(5-8)7(9)3-4-10-2/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
SPXUBLJKRJJHOI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(CCSC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


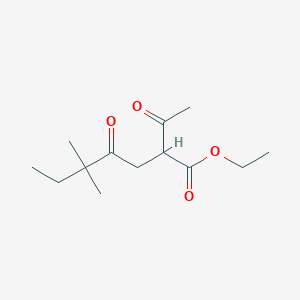
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)


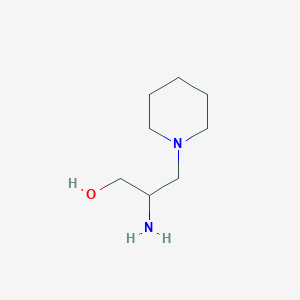

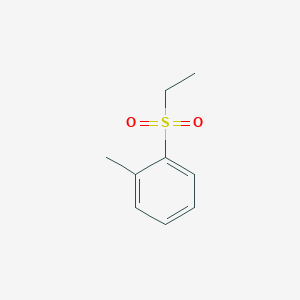


![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)



